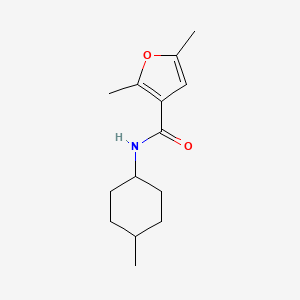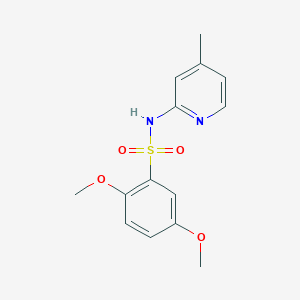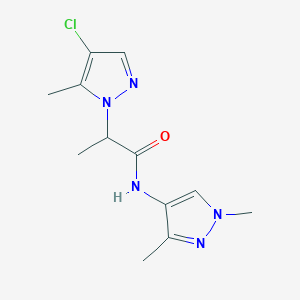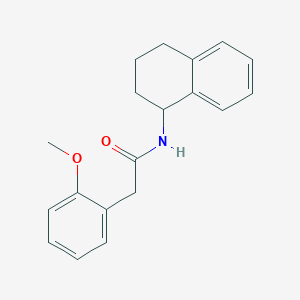
1-(4-Cyclohexylpiperazin-1-yl)-2-(2,4-difluorophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CYCLOHEXYLPIPERAZINO)-2-(2,4-DIFLUOROPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CYCLOHEXYLPIPERAZINO)-2-(2,4-DIFLUOROPHENOXY)-1-ETHANONE typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate amine precursors under controlled conditions.
Introduction of the cyclohexyl group: This step involves the alkylation of the piperazine ring with cyclohexyl halides.
Attachment of the difluorophenoxy group: This is usually done through a nucleophilic substitution reaction where the piperazine derivative reacts with a difluorophenol compound.
Formation of the ethanone moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-CYCLOHEXYLPIPERAZINO)-2-(2,4-DIFLUOROPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce ketone groups to alcohols or other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or aryl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the interactions of piperazine derivatives with biological targets.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anti-cancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-CYCLOHEXYLPIPERAZINO)-2-(2,4-DIFLUOROPHENOXY)-1-ETHANONE would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylpiperazino)-2-(2,4-difluorophenoxy)-1-ethanone: Similar structure but with a methyl group instead of a cyclohexyl group.
1-(4-Cyclohexylpiperazino)-2-(2,4-dichlorophenoxy)-1-ethanone: Similar structure but with chlorine atoms instead of fluorine atoms.
Uniqueness
1-(4-CYCLOHEXYLPIPERAZINO)-2-(2,4-DIFLUOROPHENOXY)-1-ETHANONE is unique due to the presence of both the cyclohexyl and difluorophenoxy groups, which may confer distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C18H24F2N2O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-2-(2,4-difluorophenoxy)ethanone |
InChI |
InChI=1S/C18H24F2N2O2/c19-14-6-7-17(16(20)12-14)24-13-18(23)22-10-8-21(9-11-22)15-4-2-1-3-5-15/h6-7,12,15H,1-5,8-11,13H2 |
InChI Key |
RLLKKJGCWCBRGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B14931088.png)


![3-chloro-4-(difluoromethoxy)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B14931102.png)
![N-(2-fluoro-5-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B14931116.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(methylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B14931128.png)



![4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B14931154.png)

![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14931181.png)
